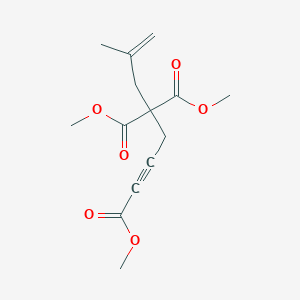
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is an organic compound characterized by its unique structure, which includes a carbon-carbon triple bond (alkyne) and multiple carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate typically involves the esterification of 6-methylhept-6-en-1-yne-1,4,4-tricarboxylic acid with methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the alkyne group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl 2,2′:6′,2″-terpyridine-4,4′,4″-tricarboxylate
- 6-Hepten-1-yne-1,4,4-tricarboxylic acid, 6-methyl-, trimethyl ester
Uniqueness
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is unique due to its combination of an alkyne group and multiple carboxylate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
112713-14-1 |
|---|---|
Formule moléculaire |
C14H18O6 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate |
InChI |
InChI=1S/C14H18O6/c1-10(2)9-14(12(16)19-4,13(17)20-5)8-6-7-11(15)18-3/h1,8-9H2,2-5H3 |
Clé InChI |
XJUSHOIASBJUHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(CC#CC(=O)OC)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


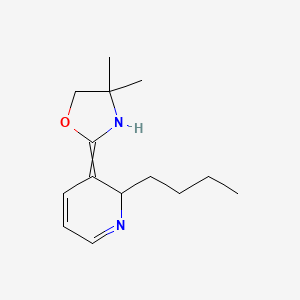
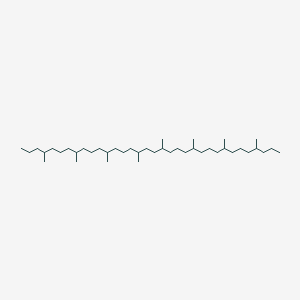
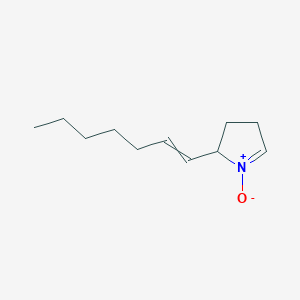
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
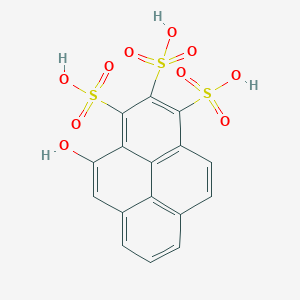
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
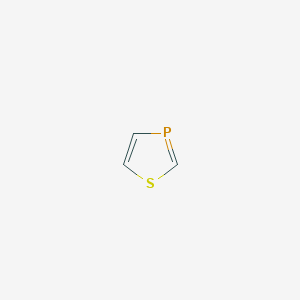

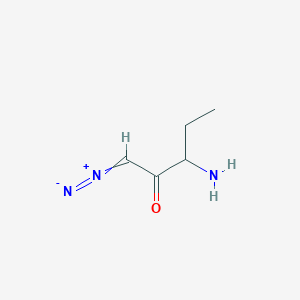
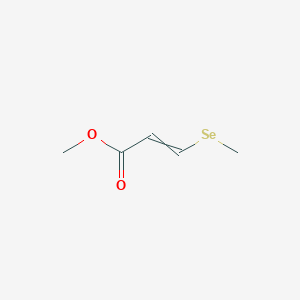
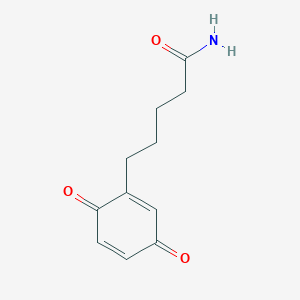
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
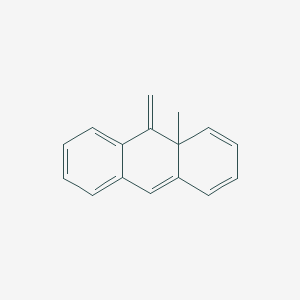
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
